REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].C(O)(=O)C(C)(C)C>C(Cl)Cl.C([O-])(=O)C.C([O-])(=O)C.[Pd+2]>[F:1][C:2]1[C:3]2[NH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:11]=2[CH:12]=[CH:13][CH:14]=1 |f:1.2.3,6.7.8|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(NC2=CC=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
0.025 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.025 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for 4 days
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica gel
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography (5-30% methylene chloride in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=CC=2C3=CC=CC=C3NC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.181 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |